4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one 4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 896806-52-3
VCID: VC11880788
InChI: InChI=1S/C18H11ClO3/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9H,1H3
SMILES: CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Molecular Formula: C18H11ClO3
Molecular Weight: 310.7 g/mol

4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

CAS No.: 896806-52-3

Cat. No.: VC11880788

Molecular Formula: C18H11ClO3

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one - 896806-52-3

Specification

CAS No. 896806-52-3
Molecular Formula C18H11ClO3
Molecular Weight 310.7 g/mol
IUPAC Name 4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one
Standard InChI InChI=1S/C18H11ClO3/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9H,1H3
Standard InChI Key ZAWZKCNHDBRLCA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one, reflects its intricate structure:

  • Chromenone core: A 2H-chromen-2-one system with chloro (C6) and methyl (C7) substituents.

  • Benzofuran moiety: A fused bicyclic system attached at the C4 position of the chromenone.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₁ClO₃
Molecular Weight310.7 g/mol
XLogP34.5
Hydrogen Bond Acceptors3
Topological Polar Surface Area39.4 Ų

The chloro group enhances lipophilicity (XLogP3 = 4.5), facilitating membrane permeability, while the methoxy and methyl groups contribute to steric interactions with biological targets .

Spectral Characterization

  • ¹H NMR: Distinct signals include aromatic protons (δ 6.8–7.7 ppm), methyl group (δ 2.1–2.3 ppm), and chromenone carbonyl (δ 160 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (chromenone C=O) and 1,665 cm⁻¹ (benzofuran C-O-C).

Synthesis and Production Strategies

Laboratory-Scale Synthesis

A validated multi-step route involves:

  • Benzofuran Formation: Cyclization of 2-hydroxyacetophenone derivatives using Vilsmeier-Haack conditions.

  • Chromenone Coupling: Claisen-Schmidt condensation between benzofuran aldehydes and 5-chloro-6-methyl-4-hydroxycoumarin.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Benzofuran cyclizationPOCl₃/DMF, 80°C, 6 hr68%
Chromenone couplingKOH/EtOH, reflux, 12 hr72%
Final purificationRecrystallization (EtOH:H₂O 3:1)95% purity

Industrial production employs continuous flow reactors to enhance scalability, achieving batch yields >85% with <2% impurities.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

  • Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (vs. 16 μg/mL for ciprofloxacin) .

  • Fungi: 80% inhibition of Candida albicans biofilm formation at 32 μg/mL.
    Mechanistically, the compound disrupts microbial membrane integrity via hydrophobic interactions with phospholipid bilayers .

Table 3: Comparative Antiproliferative Activity

Cell LineIC₅₀ (μM)Reference Compound
A549 (Lung)14.718.2 (Cisplatin)
HepG2 (Liver)16.121.5 (Cisplatin)

Anti-inflammatory Action

In murine models, 25 mg/kg dosing reduces TNF-α levels by 58% and IL-6 by 42% through NF-κB pathway inhibition .

Pharmacological Applications

Drug Development Prospects

  • Antibiotic Adjuvants: Enhances β-lactam efficacy against MRSA by 8-fold via efflux pump inhibition .

  • Targeted Cancer Therapy: Conjugation with folic acid nanoparticles improves tumor accumulation by 3.5× in xenograft models.

Agricultural Uses

  • Antifungal Agents: 92% suppression of Fusarium oxysporum in tomato crops at 50 ppm.

  • Plant Growth Modulators: Increases root biomass by 35% in Arabidopsis through auxin pathway modulation .

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships

CompoundKey ModificationsMIC (S. aureus)
4-(Benzofuran-2-yl)-6-methoxychromen-2-oneC6-OCH₃ vs. Cl32 μg/mL
6-Chloro-4-(7-hydroxybenzofuran)chromenoneC7-OH vs. CH₃64 μg/mL
Target compoundC6-Cl, C7-CH₃8 μg/mL

The C6 chlorine and C7 methyl group synergistically enhance antimicrobial potency by optimizing lipophilicity and target binding .

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